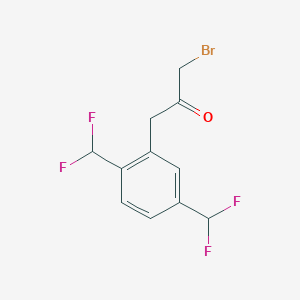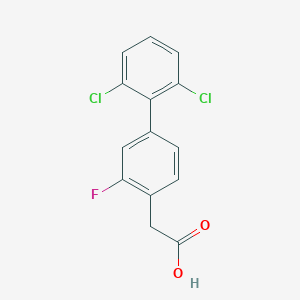
Benzenamine, 4-methyl-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methyl-, hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of benzenamine (aniline) where a methyl group is attached to the fourth position of the benzene ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-, hydrobromide typically involves the bromination of 4-methylbenzenamine. The process can be carried out using hydrobromic acid in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactors where 4-methylbenzenamine is reacted with hydrobromic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Nitrobenzenes or nitrosobenzenes.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-methyl-, hydrobromide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the hydrobromide group is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-methyl-, hydrobromide can be compared with other similar compounds such as:
Benzenamine, 4-bromo-: Similar in structure but with a bromine atom instead of a methyl group.
Benzenamine, 4-chloro-: Contains a chlorine atom at the fourth position.
Benzenamine, 4-nitro-: Has a nitro group at the fourth position.
Uniqueness
The presence of the methyl group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity and interactions in various chemical processes.
Eigenschaften
CAS-Nummer |
67614-05-5 |
|---|---|
Molekularformel |
C7H10BrN |
Molekulargewicht |
188.06 g/mol |
IUPAC-Name |
4-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H9N.BrH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H |
InChI-Schlüssel |
IEVJRILXSBLXDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)



![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)







